1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone
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Overview
Description
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is a chemical compound with a complex structure that includes a benzodioxole ring substituted with methoxy groups and a nitroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone typically involves the nitration of a precursor compound, such as 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanone. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitroethanone product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, would be essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups on the benzodioxole ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-aminoethanone.
Substitution: Formation of various substituted benzodioxole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA): A psychedelic compound with a similar benzodioxole structure but different functional groups.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Another compound with a benzodioxole ring and methoxy groups, but with a different side chain.
Uniqueness
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is unique due to the presence of both methoxy groups and a nitroethanone moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-16-8-3-6(7(13)4-12(14)15)9(17-2)11-10(8)18-5-19-11/h3H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMXMCYHFKBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)C[N+](=O)[O-])OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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